molecular formula C22H23N3O3S2 B2413475 N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941937-88-8

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2413475
CAS No.: 941937-88-8
M. Wt: 441.56
InChI Key: BBHDZQDFIFFGMZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry. The molecule incorporates a 2,5-dimethylphenyl acetamide group and a 3-methoxyphenylurea-like moiety, connected via a thioether linkage. The presence of the thiazole ring is of significant research interest, as this heterocycle is a common scaffold in pharmaceuticals and bioactive molecules due to its aromaticity and presence of both nitrogen and sulfur heteroatoms . Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, making them valuable tools for probing biological systems. While the specific mechanism of action for this compound requires experimental validation, molecules of this class have been reported to interact with various enzymatic targets and cellular pathways, potentially acting as enzyme inhibitors or receptor modulators . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for use in humans, animals, or for diagnostic purposes. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-7-8-15(2)19(9-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-4-6-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDZQDFIFFGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that suggests multiple mechanisms of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of 350.45 g/mol. The structural features include a thiazole ring, an acetamide group, and methoxy and dimethyl substitutions on the phenyl rings. These modifications are crucial for its biological activity.

Research indicates that thiazole derivatives often influence several biological pathways, including:

  • Antioxidant Activity : Thiazole compounds have been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Some thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings from studies on thiazole derivatives related to the compound's biological activities:

Activity Tested Compound Cell Line/Model IC50/Effect Reference
AChE InhibitionThiazole derivativesSH-SY5Y cellsAChE = 3.14 µM
AntioxidantVarious thiazolesNIH/3T3 mouse embryoblast cellsSignificant reduction in oxidative stress markers
CytotoxicityN-(5-methyl-4-phenylthiazol-2-yl)A549 human lung adenocarcinomaIC50 = 15 µM
AntitumorThiazole-based compoundsVarious cancer cell linesSelective cytotoxicity

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of thiazole derivatives on SH-SY5Y cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, showcasing their potential in neuroprotection .
  • Anticancer Potential : Another study evaluated a series of thiazole derivatives against A549 and MCF7 cancer cell lines. The results revealed that certain modifications on the thiazole ring enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is C22H23N3O3S2C_{22}H_{23}N_{3}O_{3}S^{2}, with a molecular weight of approximately 441.6 g/mol . The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:

  • A related compound exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) exceeding 75% .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for similar structures .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease progression. For example, certain thiazole derivatives have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A study published in ACS Omega reported that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The research highlighted the structure-activity relationship (SAR), emphasizing how modifications to the thiazole ring can enhance anticancer activity .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study provided detailed MIC values and suggested potential mechanisms of action involving membrane disruption .

Q & A

Q. What are the common synthetic routes for preparing this acetamide derivative and its analogs?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Chloroacetylation : Reacting a hydroxyl-substituted intermediate (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to form a chloroacetylated intermediate .
  • Thioether Formation : Coupling the chloroacetylated product with a thiol-containing moiety (e.g., 2-((3-methoxyphenyl)amino)-2-oxoethanethiol) via nucleophilic substitution.
  • Amide Bond Formation : Using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine to link the thiazole-thioether intermediate to the 2,5-dimethylphenyl group .
    Key Parameters : Reaction completion is monitored via TLC, and products are purified via recrystallization or column chromatography.

Q. How can reaction completion be monitored during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Widely used to track reaction progress by comparing spots of reactants and products under UV light or iodine staining. For example, in the synthesis of thiazolidinedione derivatives, TLC (eluent: ethyl acetate/hexane) confirmed the disappearance of starting materials .
  • Spectroscopic Techniques : Intermediate isolation followed by ¹H NMR can verify structural integrity. For instance, the appearance of a singlet for the methylene group (-CH₂-) in the acetamide moiety at δ 3.8–4.2 ppm indicates successful coupling .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent environments. For example:
    • The methoxy group (-OCH₃) appears as a singlet at δ 3.7–3.9 ppm.
    • Aromatic protons in the 2,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₄N₃O₃S: calculated 410.1534, observed 410.1538) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches at ~1650–1680 cm⁻¹ and thioether C-S bonds at ~600–700 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CN, -NO₂) enhance metabolic stability but may reduce solubility. For example, replacing a methoxy group with a cyano group increased cytotoxicity in radiotherapy sensitizers .
    • Bulky substituents (e.g., biphenyl) can hinder target binding, as seen in analogs with reduced hypoglycemic activity .
  • Structure-Activity Relationship (SAR) : Systematic modification of the 3-methoxyphenyl group (e.g., replacing it with 4-cyanophenyl) followed by in vitro assays (e.g., IC₅₀ measurements) identifies optimal pharmacophores .

Q. What role do hydrogen bonds play in the crystal packing of this compound?

Methodological Answer:

  • Intermolecular Interactions : X-ray crystallography reveals N–H⋯N and N–H⋯O hydrogen bonds forming R₂²(8) or R₂²(10) motifs, which stabilize the crystal lattice. For example:
    • In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N bonds create infinite 1D chains along the [100] axis .
    • Steric repulsion between the dichlorophenyl and thiazolyl groups results in a dihedral angle of 79.7°, affecting molecular conformation .
      Implications : These interactions influence solubility and melting points, critical for formulation studies.

Q. How can carbodiimide coupling agents optimize amide bond formation?

Methodological Answer:

  • Reaction Conditions :
    • Use EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
    • A 1:1 molar ratio of carboxylic acid to amine ensures high yield (e.g., 65–75% for 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) .
  • Workup : Post-reaction, the mixture is washed with NaHCO₃ to remove unreacted acid, followed by brine to eliminate residual base.

Q. What strategies improve the yield of thiazole-containing acetamides?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while glacial acetic acid under reflux accelerates cyclization .
  • Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediate to thiol reagent maximizes conversion, as demonstrated in hypoglycemic derivative synthesis (yield: 51–65%) .
  • Temperature Control : Room-temperature stirring for 12–24 hours prevents decomposition of heat-sensitive intermediates .

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